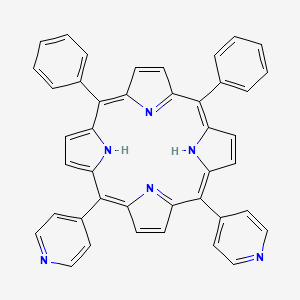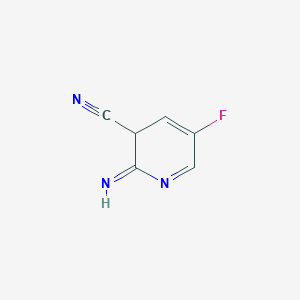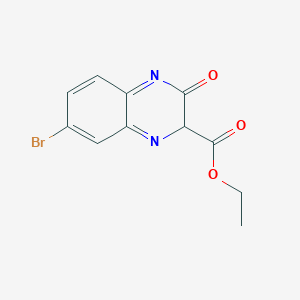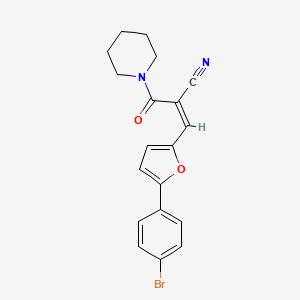
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine is a porphyrin-based compound known for its unique structural and photophysical properties. Porphyrins are a group of organic compounds, characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of benzaldehyde and 4-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.
Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Reagents like DDQ or ferric chloride are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nitrating agents under acidic conditions are typical.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Halogenated or nitrated porphyrins.
Applications De Recherche Scientifique
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in studies of cellular uptake and localization due to its fluorescent properties.
Industry: Applied in the development of light-harvesting systems and sensors.
Mécanisme D'action
The mechanism of action of 5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine in photodynamic therapy involves the absorption of light, leading to an excited triplet state. This energy is transferred to molecular oxygen, generating singlet oxygen, a highly reactive species that induces oxidative stress and cell death in targeted cancer cells . The compound’s amphiphilic nature enhances its cellular uptake and localization in tumor tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Lacks the pyridyl groups, making it less effective in certain applications.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains four pyridyl groups, which can alter its photophysical properties and cellular uptake.
Uniqueness
5,10-Diphenyl-15,20-di(4-pyridyl)-21H,23H-porphine stands out due to its balanced hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Its specific structure allows for efficient generation of singlet oxygen, making it highly effective in photodynamic therapy .
Propriétés
Numéro CAS |
71410-73-6 |
|---|---|
Formule moléculaire |
C42H28N6 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
5,10-diphenyl-15,20-dipyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,46-47H |
Clé InChI |
KJSLLBYCYPRCCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)
![2-[(3z)-Oxolan-3-ylidene]acetic acid](/img/structure/B12345850.png)
![N-(3,5-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345854.png)
![Methyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345863.png)
![N-(4-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345869.png)

![N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345874.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B12345878.png)

![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12345895.png)

![N-[(2-chlorophenyl)methyl]-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345907.png)
![N-(4-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345910.png)

